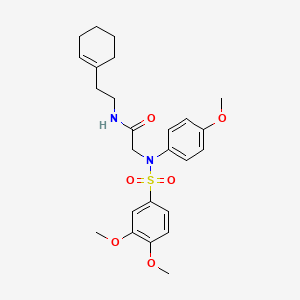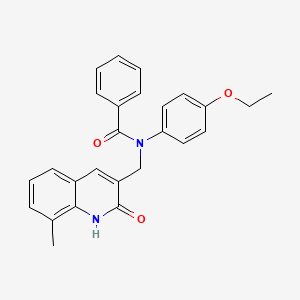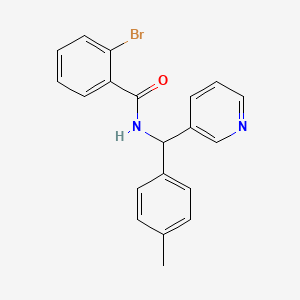
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and is synthesized through a specific method.
作用機序
The mechanism of action of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells. Additionally, it has been found to inhibit the activity of specific proteins involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide in lab experiments include its potential as a lead compound for drug development and its ability to inhibit specific enzymes and proteins. Additionally, it has been found to have multiple physiological effects, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the research of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide. One direction is the development of new drugs based on this compound, which could potentially lead to more effective cancer treatments. Another direction is the investigation of its potential applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has potential applications in medicinal chemistry and other scientific fields. Its synthesis involves a specific method, and it has been found to have multiple physiological effects, including the inhibition of specific enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for its research, including the development of new drugs and investigation of its potential applications in other diseases.
合成法
The synthesis of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves a series of chemical reactions. The first step involves the reaction of 3-bromo-p-tolualdehyde with pyridine-3-carboxylic acid in the presence of a catalyst to form 3-(3-bromo-p-tolyl)pyridine-2-carboxaldehyde. The second step involves the reaction of the aldehyde with 2-aminobenzamide in the presence of a reducing agent to form 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide.
科学的研究の応用
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has potential applications in various scientific fields. One of the main applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
2-bromo-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-14-8-10-15(11-9-14)19(16-5-4-12-22-13-16)23-20(24)17-6-2-3-7-18(17)21/h2-13,19H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVOAYATKDXEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


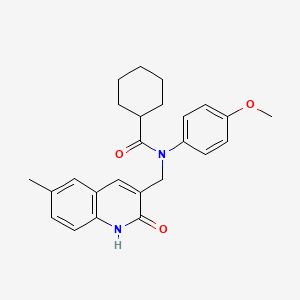





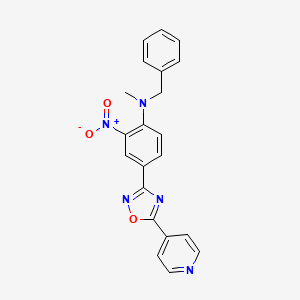
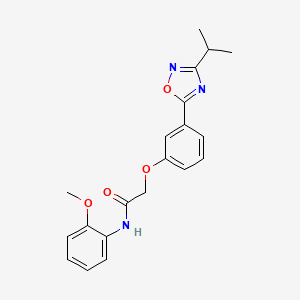
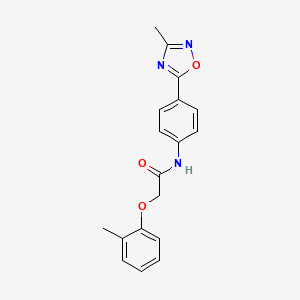
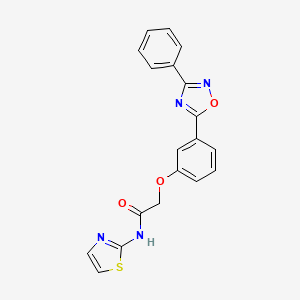
![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)
